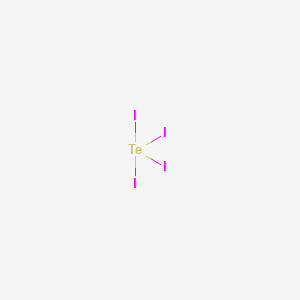
Tellurium tetraiodide
Overview
Description
Tellurium tetraiodide is an inorganic chemical compound with the formula TeI₄. It is characterized by its iron-gray solid appearance and is known for its unique tetrameric structure, where tellurium atoms are octahedrally coordinated and share edges of the octahedra . This compound is distinct from the tetrameric solid forms of tellurium tetrachloride and tellurium tetrabromide .
Synthetic Routes and Reaction Conditions:
Reaction with Iodomethane: this compound can be synthesized by reacting tellurium with iodomethane (CH₃I).
Reaction with Hydrogen Iodide: Another method involves reacting telluric acid with hydrogen iodide, producing this compound, iodine, and water.
Direct Reaction of Elements: this compound can also be obtained by directly reacting tellurium with iodine.
Industrial Production Methods:
- Industrial production methods for this compound typically involve the direct reaction of tellurium with iodine due to the simplicity and efficiency of this process .
Types of Reactions:
Decomposition: this compound decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide.
Dissociation: In the vapor phase, this compound dissociates into tellurium diiodide and iodine.
Formation of Ionic Complexes: In solvents with donor properties such as acetonitrile, this compound forms ionic complexes, making the solution conductive.
Common Reagents and Conditions:
Water: Decomposition in water forms tellurium dioxide and hydrogen iodide.
Acetonitrile: Formation of ionic complexes in acetonitrile.
Major Products:
Tellurium Dioxide and Hydrogen Iodide: Formed during decomposition in water.
Ionic Complexes: Formed in acetonitrile.
Mechanism of Action
Target of Action
Tellurium tetraiodide is an inorganic chemical compound It’s known that the compound has a tetrameric structure .
Mode of Action
This compound, when molten, is a conductor, dissociating into the ions TeI3+ and I− . In solvents with donor properties such as acetonitrile, ionic complexes are formed which make the solution conducting .
Biochemical Pathways
It’s known that tellurium has shown promising applications as antibacterial, anticancer, and imaging agents .
Pharmacokinetics
It’s known that this compound is an iron-gray solid that decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide . It is stable even in moist air and decomposes when heated, releasing iodine .
Result of Action
It’s known that this compound decomposes when heated, releasing iodine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is stable even in moist air and decomposes when heated . It’s also known that it decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .
Biochemical Analysis
Biochemical Properties
Tellurium, the element in Tellurium tetraiodide, is expected to be metabolized in organisms via the same pathway as sulfur and selenium .
Molecular Mechanism
It is known that when molten, this compound is a conductor, dissociating into the ions TeI3+ and I− .
Temporal Effects in Laboratory Settings
In the laboratory setting, this compound is known to decompose when heated, releasing iodine .
Metabolic Pathways
Tellurium, the element in this compound, is expected to be metabolized in organisms via the same pathway as sulfur and selenium .
Scientific Research Applications
Tellurium tetraiodide has several applications in scientific research:
Comparison with Similar Compounds
Tellurium Tetrachloride (TeCl₄): Similar in structure but differs in the halogen component.
Tellurium Tetrabromide (TeBr₄): Another similar compound with bromine instead of iodine.
Tellurium Diiodide (TeI₂): A related compound formed under different reaction conditions.
Uniqueness:
Properties
InChI |
InChI=1S/I4Te/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOKHDCPVWVFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te](I)(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeI4, I4Te | |
| Record name | tellurium(IV) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Tellurium tetraiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium_tetraiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064877 | |
| Record name | Tellurium iodide (TeI4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gunmetal-gray solid; [Merck Index] Black crystals with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Tellurium tetraiodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7790-48-9 | |
| Record name | Tellurium iodide (TeI4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tellurium tetraiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium iodide (TeI4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tellurium iodide (TeI4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellurium tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELLURIUM TETRAIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB48I033V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



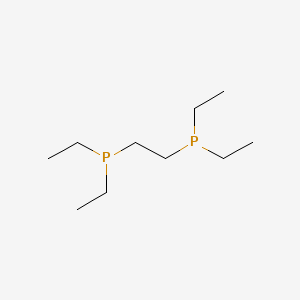
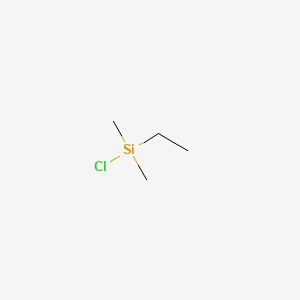
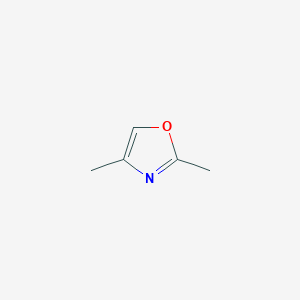


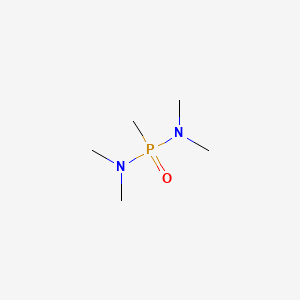


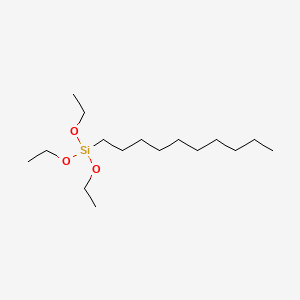

![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)


